N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide
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Overview
Description
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a trifluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The pyrrolidine ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The final step involves coupling the thiazole and pyrrolidine intermediates with the trifluorophenyl group under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Scientific Research Applications
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The trifluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets . The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- 2,4-Disubstituted thiazoles
- 5-aminothiazole derivatives
Uniqueness
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a trifluorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H16F3N3O2S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H16F3N3O2S/c1-9-8-26-14(22-9)2-3-21-17(25)10-4-15(24)23(7-10)11-5-12(18)16(20)13(19)6-11/h5-6,8,10H,2-4,7H2,1H3,(H,21,25) |
InChI Key |
NKNIXXDOBBYIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)C2CC(=O)N(C2)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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